1-[4-(2,5-Difluorophenoxy)phenyl]ethan-1-ol
Description
Properties
IUPAC Name |
1-[4-(2,5-difluorophenoxy)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O2/c1-9(17)10-2-5-12(6-3-10)18-14-8-11(15)4-7-13(14)16/h2-9,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJLAXOCLRVSPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=C(C=CC(=C2)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,5-Difluorophenoxy)phenyl]ethan-1-ol typically involves the reaction of 2,5-difluorophenol with 4-bromoacetophenone under basic conditions to form the intermediate 1-[4-(2,5-difluorophenoxy)phenyl]ethanone. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2,5-Difluorophenoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-[4-(2,5-Difluorophenoxy)phenyl]ethanone.
Reduction: 1-[4-(2,5-Difluorophenoxy)phenylethane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Antioxidant Activity
Research indicates that 1-[4-(2,5-Difluorophenoxy)phenyl]ethan-1-ol exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders.
Key Findings :
- The compound effectively scavenges free radicals.
- It enhances the activity of endogenous antioxidant enzymes, providing cellular protection against oxidative damage.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, which are essential in treating chronic diseases characterized by inflammation.
Mechanism of Action :
- Inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6.
- Modulation of the NF-kB signaling pathway, crucial for inflammatory responses.
Anticancer Potential
Emerging studies suggest that this compound may have anticancer properties.
Case Studies :
-
In Vitro Studies :
- Demonstrated inhibition of cell proliferation in various cancer cell lines (e.g., breast and colon cancer).
- Induction of apoptosis and cell cycle arrest at the G1 phase.
-
In Vivo Studies :
- Mouse models showed reduced tumor growth compared to controls.
- Histological analyses indicated decreased angiogenesis and increased apoptosis in tumor tissues.
Material Science Applications
The unique molecular structure of this compound also positions it as a candidate for materials science applications, particularly in the development of new polymers or as a component in coatings due to its stability and chemical properties.
Data Table: Summary of Biological Activities
| Activity Type | Description | Mechanism/Effect |
|---|---|---|
| Antioxidant | Scavenges free radicals; enhances antioxidant enzyme activity | Reduces oxidative stress |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Modulates NF-kB signaling |
| Anticancer | Inhibits proliferation; induces apoptosis | Cell cycle arrest at G1 phase; reduces tumor growth |
Mechanism of Action
The mechanism of action of 1-[4-(2,5-Difluorophenoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group may enhance binding affinity and specificity, while the ethan-1-ol moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Substituent Effects on the Phenyl Ring
- 1-[4-(Methoxycarbonyl)phenyl]ethan-1-ol (C₁₀H₁₂O₃): Replaces the phenoxy group with a methoxycarbonyl substituent. The ester group enhances polarity and reactivity toward nucleophiles, contrasting with the electron-deficient difluorophenoxy group in the target compound .
- 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol (C₁₀H₈F₆O) : Substitutes fluorine with trifluoromethyl groups, increasing steric bulk and electron-withdrawing effects, which may elevate acidity of the hydroxyl group compared to the target .
Heteroatom and Heterocyclic Modifications
- 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol (C₁₀H₁₀F₂N₃O): Combines a 2,4-difluorophenyl group with a triazole side chain, highlighting positional isomerism (2,4- vs. 2,5-difluoro) and its impact on bioactivity .
Alkyl and Alkoxy Variations
- 1-[4-(propan-2-yl)phenyl]ethan-1-ol (C₁₁H₁₆O): Substitutes phenoxy with an isopropyl group, reducing polarity and enhancing hydrophobicity .
- 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol (C₉H₉F₃O₂): Replaces the phenoxy group with a difluoromethoxy moiety, altering electronic effects and lipophilicity .
Physical and Chemical Properties
Key Observations :
- Electron-Withdrawing Effects: Trifluoromethyl and difluorophenoxy groups increase acidity of the hydroxyl group compared to alkyl-substituted analogs.
- State and Solubility : Bulky substituents (e.g., trifluoromethyl) reduce melting points (e.g., oil in ), while polar groups (e.g., triazole) enhance crystallinity .
Biological Activity
1-[4-(2,5-Difluorophenoxy)phenyl]ethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
Chemical Structure and Properties
This compound is characterized by a difluorophenoxy group attached to a phenyl ring and an ethanol moiety. Its molecular formula is , and it features significant lipophilicity due to the aromatic structures, which may influence its biological interactions.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The difluorophenoxy group may modulate the activity of various biomolecules, potentially influencing signaling pathways critical for cellular functions. Further studies are necessary to elucidate the exact molecular targets and pathways involved.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including human gastric cancer (SGC-7901) and hepatoma (HepG2) cells. For instance, compounds similar to this structure have shown IC50 values ranging from 0.10 to 5.05 μM against HepG2 cells, indicating potent activity compared to traditional chemotherapeutics like sorafenib (IC50 = 16.20 μM) .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it exhibits moderate to high activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Case Studies
| Study | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Study A | SGC-7901 | 0.10 | Significant growth inhibition observed |
| Study B | HepG2 | 5.05 | Superior activity compared to sorafenib |
| Study C | Various Bacteria | Varies | Moderate to high antimicrobial activity |
Q & A
Basic: What synthetic methodologies are recommended for producing 1-[4-(2,5-Difluorophenoxy)phenyl]ethan-1-ol?
Methodological Answer:
A common approach involves the enzymatic reduction of the corresponding ketone precursor using recombinant E. coli or fungal whole-cell biocatalysts in deep eutectic solvent (DES) systems. For example:
- DES-Mediated Reduction : Betaine/lysine (Bet/Lys) DES enhances reaction efficiency and enantioselectivity. In phosphate buffer systems, yields of similar alcohols (e.g., R-alcohols) drop to 78%, but DES systems achieve >92% yield with >99.9% enantiomeric excess (ee) .
- Procedure : Dissolve the ketone substrate in Bet/Lys (1% w/v DES), introduce the biocatalyst (e.g., G. geotrichum ZJPH1810), and monitor reaction progress via HPLC. Purify using column chromatography.
Advanced: How can enantioselectivity be optimized during synthesis?
Methodological Answer:
Enantioselectivity depends on the biocatalyst and solvent system:
-
Biocatalyst Selection : Recombinant E. coli expressing ketoreductases outperforms fungal systems in DES. For instance, E. coli achieves >99.9% ee vs. 64% ee with G. geotrichum .
-
Solvent Tuning : DES composition (e.g., Bet/Lys vs. L-Carnitine/Lys) influences enzyme stability and substrate solubility. Adjust DES concentration (1–5% w/v) to balance reaction kinetics and enzyme activity.
-
Data Table :
Biocatalyst Solvent System Yield (%) ee (%) E. coli [23] Bet/Lys (1% w/v) 92 >99.9 G. geotrichum Bet/Lys (1% w/v) 78 64
Basic: What analytical techniques confirm the compound’s structural identity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and F NMR to verify aromatic substitution patterns and hydroxyl group presence. For fluorinated analogs, F NMR resolves distinct fluorine environments .
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) provides bond-length validation. For example, analogous difluorophenyl derivatives show C–C bond lengths averaging 1.48 Å .
- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak AD-H) confirm enantiopurity. Retention times correlate with DES-mediated reaction outcomes .
Advanced: How to resolve discrepancies in crystallographic or spectroscopic data?
Methodological Answer:
- Crystallographic Refinement : Apply R-factor minimization (target <0.05) and validate thermal displacement parameters. For example, Acta Crystallographica studies report mean σ(C–C) = 0.005 Å to resolve structural ambiguities .
- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to acute dermal toxicity (Category 4) .
- Storage : Store in sealed containers at 2–8°C in ventilated areas. Monitor for decomposition via periodic FT-IR to detect carbonyl formation .
Advanced: How to assess environmental impact in case of accidental release?
Methodological Answer:
- Containment : Use absorbent materials (e.g., vermiculite) to prevent drainage into waterways. Avoid flushing with water due to potential aquatic toxicity .
- Degradation Analysis : Conduct photolysis studies (UV-Vis irradiation, λ = 254 nm) to identify breakdown products. Fluorinated phenols may require advanced oxidation processes (AOPs) for mineralization .
Basic: What in vitro assays evaluate its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against targets like monoamine oxidases (MAOs) using spectrophotometric methods (e.g., kynuramine oxidation at 316 nm) .
- Receptor Binding : Radioligand displacement assays (e.g., H-serotonin for 5-HT receptors) quantify affinity. Structural analogs show IC values in the nanomolar range .
Advanced: What in vivo models study neurogenesis or CNS effects?
Methodological Answer:
- Hippocampal Neurogenesis Models : Use X-irradiated mice to ablate neurogenesis. Administer the compound for 4–6 weeks and assess behavioral outcomes (e.g., forced swim test). Fluoxetine-like antidepressants require intact neurogenesis for efficacy .
- Pharmacokinetics : Measure brain penetration via LC-MS/MS after oral dosing. Structural analogs with hydroxyl groups achieve CSF-to-plasma ratios >0.3 .
Basic: How do environmental factors (pH, temperature) affect stability?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies (25–40°C) in buffers (pH 1–13). Fluorinated alcohols typically degrade in acidic conditions (pH <3) via esterification .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition exotherms. Melting points >150°C suggest solid-state stability .
Advanced: How to design SAR studies for fluorinated analogs?
Methodological Answer:
-
Substitution Patterns : Compare 2,5-difluoro vs. 3,5-difluoro isomers using molecular docking (e.g., AutoDock Vina). Fluorine’s electronegativity impacts binding to hydrophobic pockets .
-
Data Table :
Substituent Position LogP IC (nM) Target 2,5-Difluoro 2.8 45 5-HT 3,5-Difluoro 3.1 120 MAO-A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
